1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one
Description
Properties
CAS No. |
920804-33-7 |
|---|---|
Molecular Formula |
C23H23NO2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-(2-phenylethylamino)-1-(4-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C23H23NO2/c25-23(17-24-16-15-19-7-3-1-4-8-19)21-11-13-22(14-12-21)26-18-20-9-5-2-6-10-20/h1-14,24H,15-18H2 |
InChI Key |
APTKRJMXXNFWTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one typically involves multiple steps. One common method includes the reaction of 4-(benzyloxy)benzaldehyde with 2-phenylethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one exerts its effects involves interactions with specific molecular targets. These may include binding to receptors or enzymes, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives, including variations in substituents, backbone length, and functional groups. Below is a systematic comparison:
Core Structure and Substituent Variations
Key Observations :
- Backbone Flexibility: The target compound’s ethanone backbone is shorter than the propanone variant in , which may influence conformational stability and binding kinetics.
- Hydroxyl vs.
Physicochemical Properties
- Melting Points: Compound 1f (1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one): 137.3–138.5°C . Propanone analog : No explicit data, but bulkier substituents (e.g., hydroxyphenethyl) likely increase melting points compared to ethanone derivatives.
- Lipophilicity : The benzyloxy group in the target compound enhances lipophilicity (logP ≈ 4.5 predicted), whereas hydroxyl or chloromethyl substituents (e.g., ) reduce logP values.
Biological Activity
1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one, a synthetic organic compound, exhibits a complex structure characterized by a benzyloxy group and a phenylethylamino moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H23NO2
- Molecular Weight : 345.4 g/mol
- IUPAC Name : 2-[[(1S)-1-phenylethyl]amino]-1-(4-phenylmethoxyphenyl)ethanone
- CAS Number : 920804-32-6
The biological activity of 1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one is attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation, potentially leading to anticancer effects. Additionally, its structure allows for binding to various receptors, influencing neurotransmitter pathways that could be relevant in treating neurological disorders.
Anticancer Properties
Research indicates that compounds similar to 1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one show promising anticancer activities. For instance, derivatives with the benzyloxy group have been studied for their ability to inhibit cancer cell lines through various pathways:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 12a | MAO B Inhibition | 1.4 | Competitive inhibition |
| 14b | Various | Not specified | Reversible inhibition |
The compound's ability to selectively inhibit MAO B over MAO A has been highlighted, with selectivity ratios exceeding 71,400, indicating its potential for targeted therapies without affecting other pathways significantly .
Neuroprotective Effects
The interaction of this compound with serotonin receptors suggests potential neuroprotective effects. Studies have indicated that compounds in this class may enhance serotonin signaling, which is crucial for mood regulation and cognitive function. This could position them as candidates for treating conditions like depression and anxiety disorders .
Study on MAO Inhibition
A notable study investigated the inhibitory effects of related compounds on monoamine oxidase B (MAO B). Compound 12a demonstrated significant selectivity and potency, with an IC50 value of 1.4 nM against MAO B. This study emphasized the importance of structural components in achieving high selectivity and potency .
Neurotransmitter Modulation
Another research effort focused on the modulation of neurotransmitter systems by compounds similar to 1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one. The findings suggested that these compounds could enhance synaptic transmission by increasing serotonin levels in the brain, which may have implications for treating neurodegenerative diseases .
Q & A
Q. What are the common synthetic routes for 1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one, and what reaction conditions are typically employed?
- Methodological Answer: The synthesis often involves multi-step reactions starting from simpler aromatic precursors. For example:
- Step 1: Friedel-Crafts acylation to introduce the ketone group to a benzyloxy-substituted benzene ring.
- Step 2: Nucleophilic substitution or reductive amination to attach the 2-phenylethylamine moiety.
Key reagents include acetyl chloride (for acylation) and sodium cyanoborohydride (for reductive amination). Solvents like ethanol or dichloromethane are commonly used, with reaction temperatures ranging from 25°C to reflux conditions (80–100°C) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should researchers prioritize?
- Methodological Answer:
- FTIR: Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and N–H bends (primary/secondary amines, ~1500–1600 cm⁻¹).
- ¹H/¹³C NMR: Assign peaks for aromatic protons (δ 6.5–8.0 ppm), benzyloxy methylene (δ 4.5–5.0 ppm), and the phenylethylamino group (δ 2.5–3.5 ppm for –CH₂–NH–).
- Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 346.2 for C₂₂H₂₃NO₂).
Purity should be verified via TLC (Rf ~0.5 in ethyl acetate/hexane) .
Q. How do the functional groups in this compound influence its reactivity in common organic reactions?
- Methodological Answer:
- Benzyloxy Group: Participates in acid-catalyzed cleavage (e.g., HBr/HOAc yields phenolic derivatives).
- Ketone: Reduces to secondary alcohols using NaBH₄ or LiAlH₄.
- Phenylethylamino Group: Undergoes alkylation or acylation; the amine can act as a nucleophile in Schiff base formation.
Example: Reaction with benzaldehyde under mild acidic conditions forms a stable imine .
Advanced Research Questions
Q. What strategies can optimize the yield of this compound during synthesis, particularly when scaling up reactions?
- Methodological Answer:
- Catalyst Screening: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.
- Temperature Control: Optimize reflux conditions (e.g., 90°C in ethanol) to minimize side products like over-reduced amines.
- Purification: Employ column chromatography with gradient elution (hexane → ethyl acetate) to isolate the target compound efficiently .
Q. How should researchers address contradictions in spectroscopic data, such as unexpected splitting in NMR signals?
- Methodological Answer:
- Dynamic Effects: Check for restricted rotation in the phenylethylamino group, which can cause signal splitting. Variable-temperature NMR (e.g., −20°C to 60°C) can confirm this.
- Impurity Analysis: Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to rule out structural misassignments .
Q. What computational methods are suitable for modeling this compound’s interactions with biological targets, such as enzymes or receptors?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like G-protein-coupled receptors (GPCRs).
- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability.
- QSAR Studies: Corrogate substituent effects (e.g., benzyloxy vs. methoxy) on bioactivity using Hammett constants .
Q. What precautions are critical when handling this compound, given its structural similarity to toxic analogs?
- Methodological Answer:
- Toxicity Mitigation: Use fume hoods and PPE (gloves, goggles) due to acute toxicity risks (oral/dermal LD₅₀ ~500 mg/kg).
- Storage: Keep under inert gas (N₂/Ar) at −20°C to prevent oxidation of the amine group.
- Waste Disposal: Neutralize with dilute HCl before incineration to avoid environmental release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
